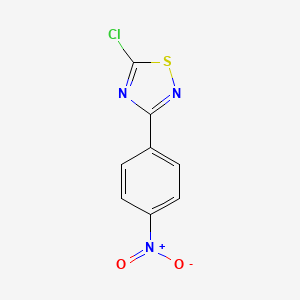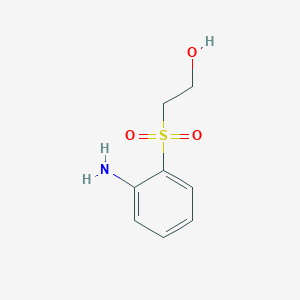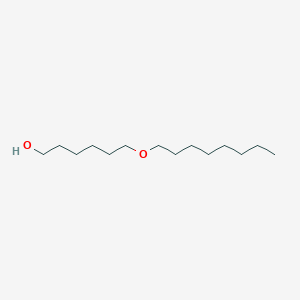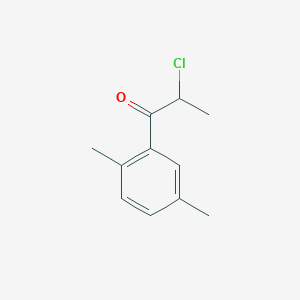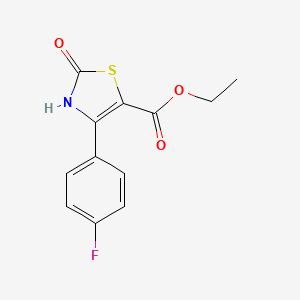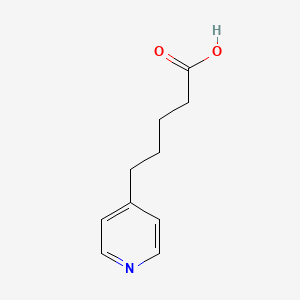
4-Pyridinepentanoic acid
概要
説明
4-Pyridinepentanoic acid is a chemical compound with the CAS number 88940-70-9 . It is used for various laboratory purposes .
Synthesis Analysis
The synthesis of 4-Pyridinepentanoic acid or its derivatives has been studied in several papers. For instance, a kinetic study of the pyridine-catalyzed cyclofunctionalization of 4-pentenoic acid by means of PhSeX (X = Cl, Br) has been investigated . Another study reported the successful preparation of 4-pentenoic acid ester of N-acetylneuraminic acids (Neu5Ac) and 4-pentenyl glycoside of Neu5Ac from the corresponding per-O-acetylated 2-hydroxy and 2-chloro derivatives of Neu5Ac .Chemical Reactions Analysis
The pyridine-catalyzed cyclofunctionalization of 4-pentenoic acid by means of PhSeX (X = Cl, Br) has been investigated . The reaction rate was found to increase with temperature and with the use of PhSeCl as a reagent .科学的研究の応用
1. Polymer and Material Science
4-Pyridinepentanoic acid and its derivatives have been explored in the field of polymer and material science. For instance, studies have shown that functionalized pyrroles, including 3-pyrrolylpentanoic acid (a derivative of 4-pyridinepentanoic acid), are effective in constructing label-free gene sensors based on pyrrole copolymer films. These materials show promise in biosensor applications due to their electrical properties and sensitivity in detecting genetic material (Peng, Soeller, & Travas-Sejdic, 2007).
2. Catalysis and Chemical Synthesis
4-Pyridinepentanoic acid is also significant in catalysis and chemical synthesis. Research in this domain includes the synthesis of alkylpyridines and the study of their chemical properties. For example, a method was reported for synthesizing various alkylpyridines using derivatives of 4-pyridinepentanoic acid, demonstrating its versatility in chemical synthesis (Cavill, Ford, & Solomon, 1960).
3. Environmental Science
In the environmental science field, derivatives of 4-pyridinepentanoic acid have been studied for their role in the degradation of harmful compounds. Research on the degradation mechanism of pyridine in drinking water using dielectric barrier discharge systems is an example of this application. These studies are vital for developing methods to treat nitrogen heterocyclic compounds in water (Li et al., 2017).
4. Supramolecular Chemistry
In supramolecular chemistry, studies have focused on the interactions and structures formed by complexes of 4-pyridinepentanoic acid and other molecules. For instance, research on poly(4-vinyl pyridine) and its protonation with various acids demonstrated the ability to tailor hierarchical order-disorder and order-order transitions in polymeric materials, illustrating the versatility of 4-pyridinepentanoic acid in creating complex structures (Ruokolainen et al., 1998).
5. Medicinal Chemistry
Although specifically excluding drug use, dosage, and side effects, it's important to note that compounds related to 4-pyridinepentanoic acid, such as pyridine carboxylic acids, have been researched for their potential antimicrobial activities and DNA interactions. These studies are fundamental in understanding the biochemical interactions and potential therapeutic applications of these compounds (Tamer et al., 2018).
将来の方向性
The future directions for the study of 4-Pyridinepentanoic acid could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, more research could be conducted to determine its safety and potential applications .
特性
IUPAC Name |
5-pyridin-4-ylpentanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c12-10(13)4-2-1-3-9-5-7-11-8-6-9/h5-8H,1-4H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFTPIBFPPYDWEC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1CCCCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70457547 | |
| Record name | 4-Pyridinepentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70457547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Pyridinepentanoic acid | |
CAS RN |
88940-70-9 | |
| Record name | 4-Pyridinepentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70457547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

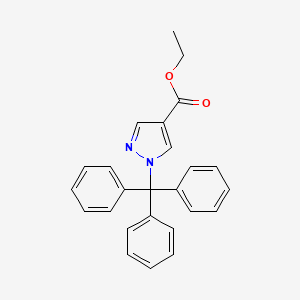
![3-[(diphenylmethylene)amino]dihydrofuran-2(3H)-one](/img/structure/B3058237.png)
